
Sodium 3-hydroxy-2-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-hydroxy-2-phenylpropanoate: is an organic compound with the molecular formula C9H9NaO3. It is a sodium salt derivative of 3-hydroxy-2-phenylpropanoic acid. This compound is often used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 3-hydroxy-2-phenylpropanoate can be synthesized through the neutralization of 3-hydroxy-2-phenylpropanoic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium at ambient temperature. The resulting product is then purified through crystallization .
Industrial Production Methods: In industrial settings, the compound is produced by reacting 3-hydroxy-2-phenylpropanoic acid with sodium carbonate or sodium bicarbonate in large reactors. The reaction mixture is then filtered, and the product is crystallized from the filtrate .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Sodium 3-hydroxy-2-phenylpropanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of 3-oxo-2-phenylpropanoic acid.
Reduction: Formation of 3-hydroxy-2-phenylpropanol.
Substitution: Formation of 3-chloro-2-phenylpropanoate or 3-bromo-2-phenylpropanoate.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium 3-hydroxy-2-phenylpropanoate is used as a building block in organic synthesis. It is utilized in the preparation of various pharmaceuticals and fine chemicals .
Biology: In biological research, the compound is used to study metabolic pathways and enzyme interactions. It serves as a substrate in enzymatic reactions to investigate enzyme kinetics and mechanisms .
Medicine: It is explored for its antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It acts as a stabilizer and additive in various formulations .
Wirkmechanismus
The mechanism of action of sodium 3-hydroxy-2-phenylpropanoate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s hydroxyl group plays a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
3-hydroxy-2-phenylpropanoic acid: The parent compound from which sodium 3-hydroxy-2-phenylpropanoate is derived.
Sodium 3-hydroxy-2-methylpropanoate: A similar compound with a methyl group instead of a phenyl group.
Sodium 3-hydroxy-2-phenylbutanoate: A compound with an additional carbon in the side chain.
Uniqueness: this compound is unique due to its specific structural features, such as the phenyl group and the hydroxyl group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H9NaO3 |
|---|---|
Molekulargewicht |
188.16 g/mol |
IUPAC-Name |
sodium;3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C9H10O3.Na/c10-6-8(9(11)12)7-4-2-1-3-5-7;/h1-5,8,10H,6H2,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
MWFAUNFZNKFJAM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(CO)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


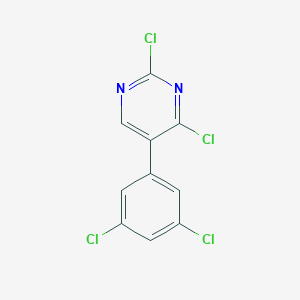
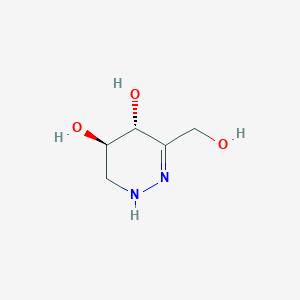

![[(2R)-2-benzoyloxy-2-[(2R,3S,4R,5R)-3,4,5-tribenzoyloxyoxolan-2-yl]ethyl] benzoate](/img/structure/B13094212.png)
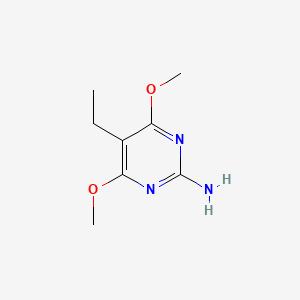
![3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13094236.png)
![2-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094239.png)
![6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine](/img/structure/B13094243.png)
![(9S,11R)-5,11-dimethyl-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5-diene](/img/structure/B13094251.png)
![2-Phenyl-6,7-dihydro-5h-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13094259.png)
![Pyrimido[4,5-d]pyridazin-4(1H)-one](/img/structure/B13094263.png)
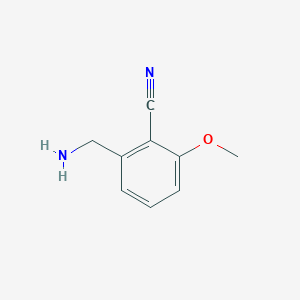
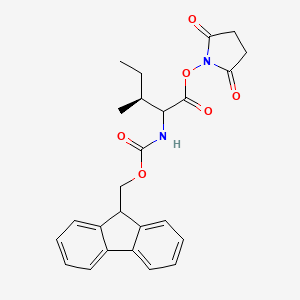
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine-7-carbonitrile hydrochloride](/img/structure/B13094280.png)
